molecular formula C17H17NO3 B2459417 2-(2,3,4-trimethoxyphenyl)-1H-indole CAS No. 137062-10-3

2-(2,3,4-trimethoxyphenyl)-1H-indole

Cat. No.: B2459417
CAS No.: 137062-10-3
M. Wt: 283.327
InChI Key: LONKBHNTWPLNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4-Trimethoxyphenyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethoxyphenyl group in this compound enhances its potential for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with indole in the presence of a catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under reflux conditions . The reaction proceeds through a condensation mechanism, forming the desired indole derivative.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like bromine (Br2) or iodine (I2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using Br2 or I2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trimethoxyphenyl)-1H-indole: Similar structure but with different substitution pattern on the phenyl ring.

    2-(2,4,5-Trimethoxyphenyl)-1H-indole: Another isomer with different substitution pattern.

    2-(2,3,4-Trimethoxyphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

2-(2,3,4-Trimethoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential for various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKBHNTWPLNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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